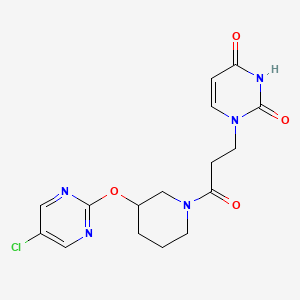

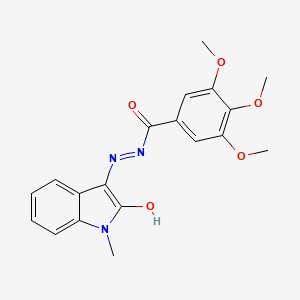

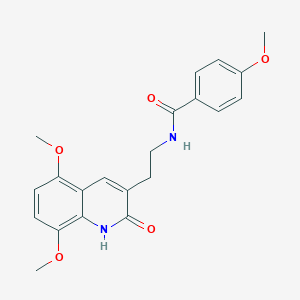

![molecular formula C16H14FNO3S3 B2462370 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide CAS No. 2194964-78-6](/img/structure/B2462370.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a bithiophene moiety, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophenes are colorless solids and are often used in organic electronics due to their semiconducting properties .

Molecular Structure Analysis

Bithiophenes have a planar structure, unlike biphenyls . The presence of sulfur atoms in the thiophene rings contributes to their aromaticity and stability.Chemical Reactions Analysis

Bithiophenes can undergo various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Bithiophenes are colorless solids with a molecular formula of C8H6S2 . They have a density of 1.44 g/cm^3 and a melting point of 31.1 °C .Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including compounds with a fluorine atom on the phenyl ring, has demonstrated significant potential in selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This property is beneficial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the medicinal chemistry applications of fluorine-substituted benzenesulfonamides (Hashimoto et al., 2002).

Fungicidal Activities

Structural characteristics of N-phenylbenzenesulfonamide derivatives have been quantitatively analyzed for their fungicidal activities against Pythium ultimum, a pathogen responsible for Damping-off disease. The introduction of fluorine and chloro substituents has been found to enhance fungicidal activity, indicating the importance of structural modification in agricultural applications (조윤기 et al., 2008).

Electrophilic Fluorinating Agents

The development of sterically demanding electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) exemplifies the advancements in organic synthesis, particularly in improving enantioselectivity in fluorination reactions. Such reagents highlight the potential of sulfonamide derivatives in facilitating specific chemical transformations (Yasui et al., 2011).

Anticancer Agents

Sulfonamide derivatives have shown promising anticancer effects, particularly in inhibiting cancer cell lines such as human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29). Research into novel aminothiazole-paeonol derivatives indicates significant potential for developing effective anticancer treatments (Tsai et al., 2016).

Nitrogen Source for C–N Bond Formation

N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for C–N bond formation. This application is crucial in organic synthesis, facilitating the development of various nitrogen-containing compounds with potential pharmaceutical applications (Li & Zhang, 2014).

Future Directions

properties

IUPAC Name |

2-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAZWSDLXQNAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

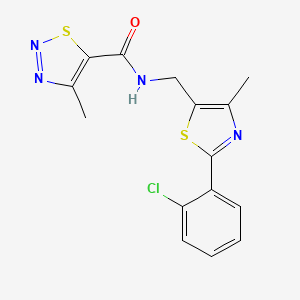

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

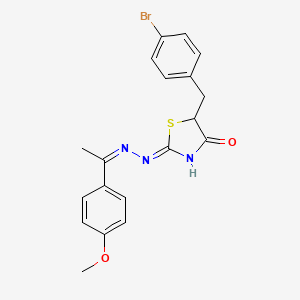

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

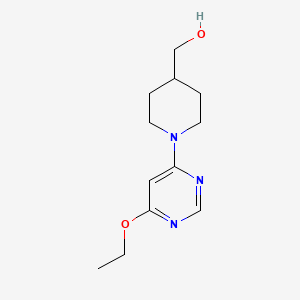

![Methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2462303.png)